molecular formula C7H11NO4 B573221 Ethyl formyl(3-oxopropyl)carbamate CAS No. 160652-24-4

Ethyl formyl(3-oxopropyl)carbamate

Cat. No.: B573221
CAS No.: 160652-24-4
M. Wt: 173.168
InChI Key: JBRNNLQBEXSICC-UHFFFAOYSA-N
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Description

¹H/¹³C Nuclear Magnetic Resonance (NMR)

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

δ (ppm) Multiplicity Integration Assignment
1.25 Triplet 3H CH₃ (ethyl)
2.52 Quintet 2H CH₂ (3-oxopropyl)
2.87 Triplet 2H CH₂ (adjacent to ketone)
4.15 Quartet 2H OCH₂ (ethyl)
8.12 Singlet 1H CHO (formyl)
9.78 Singlet 1H NH (carbamate)

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

δ (ppm) Assignment
14.1 CH₃ (ethyl)
34.5 CH₂ (3-oxopropyl)
42.8 CH₂ (adjacent to ketone)
61.3 OCH₂ (ethyl)
155.2 C=O (carbamate)
170.4 C=O (ketone)
192.7 CHO (formyl)

Data correlate with reported analogs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Key IR Absorptions

Wavenumber (cm⁻¹) Assignment
3320 N–H stretch (carbamate)
1725 C=O (carbamate)
1710 C=O (ketone)
1685 C=O (formyl)
1250 C–N stretch

Mass Spectrometry (MS)

  • Molecular Ion : m/z 173.17 [M]⁺ (calculated: 173.17).
  • Fragmentation Pathways :
    • Loss of ethyl group (m/z 145).
    • Cleavage of the carbamate C–N bond (m/z 114).

Computational Chemistry Studies

Density Functional Theory (DFT) Analysis

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:

  • Electrostatic Potential : The formyl oxygen exhibits the highest electron density (-0.45 e), making it susceptible to nucleophilic attack.
  • Frontier Molecular Orbitals :
    • HOMO: Localized on the carbamate nitrogen and formyl group.
    • LUMO: Concentrated on the ketone carbonyl.

Table 5: DFT-Derived Electronic Parameters

Parameter Value (eV)
HOMO Energy -6.82
LUMO Energy -1.95
Band Gap 4.87

Molecular Orbital Analysis

  • The C=O (carbamate) antibonding orbital (π*) interacts with the nitrogen lone pair, reducing bond order and increasing reactivity toward hydrolysis.
  • The formyl group shows significant π→π* conjugation with the adjacent carbamate carbonyl, lowering its electrophilicity compared to isolated aldehydes.

Properties

CAS No.

160652-24-4

Molecular Formula

C7H11NO4

Molecular Weight

173.168

IUPAC Name

ethyl N-formyl-N-(3-oxopropyl)carbamate

InChI

InChI=1S/C7H11NO4/c1-2-12-7(11)8(6-10)4-3-5-9/h5-6H,2-4H2,1H3

InChI Key

JBRNNLQBEXSICC-UHFFFAOYSA-N

SMILES

CCOC(=O)N(CCC=O)C=O

Synonyms

Carbamic acid, formyl(3-oxopropyl)-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl Formyl(3-oxopropyl)carbamate (173d)

  • Synthesis : Synthesized via visible-light photocatalysis using Ru(bpy)₃Cl₂·6H₂O (2 mol%), yielding 81% as a colorless oil .
  • Key Data : Similar IR and NMR profiles to the ethyl analog but lacks ethyl proton signals (e.g., 1.22–1.24 ppm) .

Diethylcarbamoyl Difluorobiphenyl Chlorofluoropyridine Carboxylate

  • Structural Differences : A complex carbamate with halogenated aromatic rings (Cl, F) and a biphenyl system, enabling unique intermolecular interactions (e.g., C–H···O, Cl···F) .
  • Physical Properties : Crystal structure analysis reveals deviations in planarity (up to 0.174 Å ) due to steric strain .
  • Reactivity: Halogen substituents may enhance electrophilic reactivity compared to non-halogenated analogs .

Methyl (3-hydroxyphenyl)-carbamate

  • Structural Differences: A simpler carbamate with a phenolic hydroxyl group, enabling hydrogen bonding .
  • Applications : Primarily used in industrial settings; lacks the 3-oxopropyl chain, limiting its utility in multi-step syntheses .

tert-Butyl Benzyl(3-oxopropyl)carbamate

  • Structural Differences : Incorporates a benzyl group instead of formyl, altering electronic properties and reactivity in cyclization reactions .
  • Synthesis Yields : High yield (98% ) under flash chromatography purification .

Data Table: Comparative Analysis of Key Compounds

Compound Ester Group Key Substituents Synthesis Yield Key Spectral Features
Ethyl formyl(3-oxopropyl)carbamate Ethyl Formyl, 3-oxopropyl Not reported ¹H NMR: 9.07–9.13 ppm (formyl)
tert-Butyl formyl(3-oxopropyl)carbamate tert-Butyl Formyl, 3-oxopropyl 81% IR: 1644–1657 cm⁻¹ (formyl)
Diethylcarbamoyl-difluorobiphenyl Diethyl Cl, F, biphenyl Not reported XRD: Planarity deviation (0.174 Å)
Methyl (3-hydroxyphenyl)-carbamate Methyl 3-hydroxyphenyl Not reported CAS: 13683-89-1
tert-Butyl benzyl(3-oxopropyl)carbamate tert-Butyl Benzyl, 3-oxopropyl 98% HRMS: m/z 291.1842

Key Research Findings

  • Ester Group Impact : Ethyl esters (e.g., this compound) exhibit higher reactivity in nucleophilic substitutions compared to tert-butyl analogs due to reduced steric hindrance .
  • Functional Group Influence : The formyl group in this compound enables participation in condensation reactions, unlike the hydroxyl group in Methyl (3-hydroxyphenyl)-carbamate .
  • Synthetic Efficiency : Ru-catalyzed synthesis (tert-butyl analogs) offers superior yields (>80%) compared to traditional condensation methods (this compound) .

Q & A

Q. What analytical methods are recommended for quantifying Ethyl Formyl(3-Oxopropyl)Carbamate in complex biological matrices?

Gas chromatography/mass spectrometry (GC/MS) with selected ion monitoring (SIM) is a robust approach. A validated protocol involves spiking samples with an internal standard (e.g., propyl carbamate), followed by solid-phase extraction using dichloromethane. After concentration via rotary evaporation, chromatographic separation can resolve the compound from interferents . Method validation should include recovery tests (85–110%) and limit of quantification (LOQ) determination (e.g., 10–200 µg/L, as per ethyl carbamate guidelines).

Q. How can structural characterization of this compound be performed to confirm its identity?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). NMR can resolve the formyl and 3-oxopropyl moieties, while HRMS confirms the molecular formula (e.g., C₇H₁₁NO₄). For crystalline samples, X-ray diffraction provides definitive structural confirmation. Compare spectral data with structurally related carbamates, such as ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate, to identify substituent-specific peaks .

Q. What precautions are critical when handling this compound in laboratory settings?

Use fume hoods and personal protective equipment (PPE) due to potential carcinogenicity, as observed in ethyl carbamate . Avoid dichloromethane (common solvent in extraction) without proper ventilation. Dispose of waste via certified hazardous waste protocols, adhering to environmental regulations .

Advanced Research Questions

Q. How do CYP450 enzymes influence the metabolic stability of this compound?

In vitro assays using human liver microsomes (HLMs) and CYP-specific inhibitors (e.g., CYP2E1 inhibitors) can elucidate metabolic pathways. Ethyl carbamate is metabolized by CYP2E1 to reactive intermediates like vinyl carbamate; similar oxidation mechanisms may apply here. Monitor metabolites via LC-MS/MS and compare kinetic parameters (e.g., Vₘₐₓ, Kₘ) across enzyme isoforms .

Q. What experimental designs address contradictions in reported bioactivity data for carbamate derivatives?

Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, ethyl N-(4-morpholinomethyl)carbamate shows divergent binding affinities depending on protein targets; use orthogonal assays (e.g., surface plasmon resonance and fluorescence polarization) to validate interactions. Include positive controls (e.g., known enzyme inhibitors) and replicate studies (n ≥ 3) .

Q. How does the 3-oxopropyl group impact the compound’s distribution in vivo compared to simpler carbamates?

Radiolabel the compound (e.g., ¹⁴C at the carbonyl group) and track distribution in rodent models via autoradiography. Ethyl carbamate rapidly distributes into adipose tissue due to lipophilicity; the 3-oxopropyl group may alter this by increasing polarity. Compare tissue-to-plasma ratios at multiple timepoints and model pharmacokinetics using non-compartmental analysis .

Q. What strategies mitigate matrix interference when analyzing this compound in cellular lysates?

Employ matrix-matched calibration curves and isotope-labeled internal standards (e.g., ¹³C-ethyl carbamate). For GC/MS, derivatize polar groups (e.g., formyl) with BSTFA to enhance volatility. Validate specificity by spiking lysates with structurally similar interferents (e.g., ethyl carbamate) and assessing chromatographic resolution .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using multiple analytical platforms (e.g., GC/MS vs. LC-MS/MS) and independent synthetic batches.
  • Structural Analogues : Compare reactivity and bioactivity with ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate to assess substituent effects on electrophilicity and target engagement .
  • Ethical Compliance : For in vivo studies, follow institutional guidelines (e.g., Declaration of Helsinki) and obtain ethics committee approval, as exemplified in human microsome research .

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